molecular formula C7H5BrF2O B1527617 (4-Bromo-3,5-difluorophenyl)methanol CAS No. 1256276-36-4

(4-Bromo-3,5-difluorophenyl)methanol

Cat. No. B1527617
M. Wt: 223.01 g/mol
InChI Key: WPYAMPHDUWZYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-3,5-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrF2O . It has a molecular weight of 223.02 .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3,5-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(4-Bromo-3,5-difluorophenyl)methanol” is a solid or liquid at room temperature . It has a molecular weight of 223.02 .

Scientific Research Applications

Synthesis of Bromo-Substituted Compounds

(4-Bromo-3,5-difluorophenyl)methanol plays a role in the synthesis of various bromo-substituted compounds. For instance, Shirinian et al. (2012) demonstrated the bromination of 2,3-diarylcyclopent-2-en-1-ones, which can be applied in synthesizing bromo-substituted 2-cyclopenten-1-ones and their analogs, crucial in organic synthesis and preparing diverse substances (Shirinian et al., 2012).

Natural Product Synthesis

In the realm of natural product synthesis, Akbaba et al. (2010) described the first synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol starting from a similar bromo-methoxyphenyl methanol compound, showcasing the importance of bromo-substituted methanols in natural product synthesis (Akbaba et al., 2010).

Photolysis Studies

Research on photolysis provides insights into the environmental fate of brominated compounds. Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water solutions. This study is relevant for understanding how similar brominated compounds, including (4-Bromo-3,5-difluorophenyl)methanol, might behave under environmental conditions (Eriksson et al., 2004).

Kinetic Studies in Methanol

Kinetic studies of brominated compounds in methanol provide insights into their reactivity. For example, Consiglio et al. (1979) explored the kinetics of anilino-debromination reactions in methanol, highlighting the importance of studying such reactions for understanding the behavior of brominated molecules in different solvents (Consiglio et al., 1979).

Methanol as a Solvent and Reactant

Methanol, often used as a solvent in reactions involving (4-Bromo-3,5-difluorophenyl)methanol, has significant implications. Studies like Pasini et al. (2014) on the Meerwein–Ponndorf–Verley reduction using methanol highlight its role as a reactant in synthesizing other compounds, which could be applicable in reactions involving brominated methanols (Pasini et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(4-bromo-3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAMPHDUWZYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3,5-difluorophenyl)methanol

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-bromo-3,5-difluoroiodobenzene (790 mg, 2.48 mmol) in dry Et2O (12 mL) was added to a n-BuLi (0.98 mL of a 2.5M solution in hexanes, 2.45 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 2 h before solid CO2 was added. The reaction mixture was stirred at −78° C. for 10 min and then allowed to warm up to rt. The mixture was then diluted with EA and aq. 1N HCl was added. The layers separated and the org. layer dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the crude carboxylic acid as a pale yellow solid. The crude material (270 mg, 1.14 mmol) was dissolved in dry THF (6 mL) and treated with BH3.Me2S complex (1.0 M in THF, 2.3 mL, 2.30 mmol) at 0° C. The reaction mixture was then warmed to 50° C. and stirred at this temperature until completion of the reaction. The mixture was cooled to 0° C. and water was added followed by EA. The layers were separated and the aq. layer extracted with EA (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA 9:1 to 2:1) to give the title compound as a white solid. TLC:rf (1:1 EA-hept)=0.53.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
790 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crude material
Quantity
270 mg
Type
reactant
Reaction Step Seven
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-3,5-difluorophenyl)methanol
Reactant of Route 2
(4-Bromo-3,5-difluorophenyl)methanol
Reactant of Route 3
(4-Bromo-3,5-difluorophenyl)methanol
Reactant of Route 4
(4-Bromo-3,5-difluorophenyl)methanol
Reactant of Route 5
(4-Bromo-3,5-difluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Bromo-3,5-difluorophenyl)methanol

Citations

For This Compound
1
Citations
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.